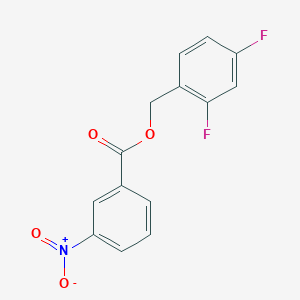

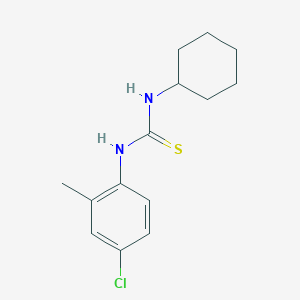

![molecular formula C17H15N3O4 B5762432 N-[3-(acetylamino)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5762432.png)

N-[3-(acetylamino)phenyl]-3-(3-nitrophenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(acetylamino)phenyl]-3-(3-nitrophenyl)acrylamide, commonly known as ANAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. ANAA is a synthetic molecule that belongs to the class of acrylamide derivatives and has a molecular formula of C17H14N4O4.

Mecanismo De Acción

ANAA inhibits PTP1B activity by binding to the active site of the enzyme and preventing the dephosphorylation of IRS-1. This leads to increased insulin signaling and glucose uptake in cells. ANAA has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating glucose and lipid metabolism.

Biochemical and Physiological Effects:

ANAA has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. It also has anti-inflammatory and anti-oxidant properties, which may contribute to its beneficial effects on metabolic health. ANAA has been shown to reduce body weight and adiposity in obese mice, suggesting that it may have potential as a therapeutic agent for obesity and related metabolic disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

ANAA is a relatively simple molecule to synthesize and can be easily purified using column chromatography. It is also stable under physiological conditions, making it suitable for in vitro and in vivo experiments. However, ANAA has limited solubility in aqueous solutions, which may pose challenges for some experimental designs.

Direcciones Futuras

For research include optimizing the synthesis of ANAA and developing new analogs with improved pharmacokinetic properties. Additionally, the potential therapeutic applications of ANAA in other metabolic disorders such as non-alcoholic fatty liver disease and cardiovascular disease should be explored.

Métodos De Síntesis

ANAA can be synthesized using a simple one-step reaction between 3-nitrobenzaldehyde and N-(3-aminophenyl)acetamide. The reaction involves the condensation of the two compounds in the presence of a base catalyst such as triethylamine. The resulting product is ANAA, which can be purified using column chromatography.

Aplicaciones Científicas De Investigación

ANAA has been widely used in biomedical research due to its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling. PTP1B is known to dephosphorylate insulin receptor substrate-1 (IRS-1), leading to the inhibition of insulin signaling and insulin resistance. ANAA has been shown to inhibit PTP1B activity in vitro and in vivo, leading to improved insulin sensitivity and glucose tolerance in animal models of diabetes.

Propiedades

IUPAC Name |

(E)-N-(3-acetamidophenyl)-3-(3-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-12(21)18-14-5-3-6-15(11-14)19-17(22)9-8-13-4-2-7-16(10-13)20(23)24/h2-11H,1H3,(H,18,21)(H,19,22)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACNSPMRZIEURX-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-[3-(acetylamino)phenyl]-3-(3-nitrophenyl)prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5762362.png)

![3,4-dimethoxy-N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5762384.png)

![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5762395.png)

![3'-(4-methylphenyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5762402.png)

![2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5762411.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B5762412.png)

![3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762415.png)

![5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5762440.png)

![2-(2,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5762451.png)